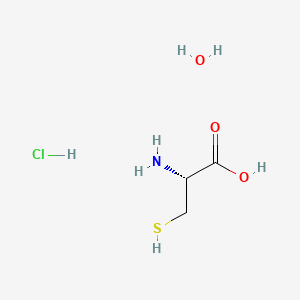

L-Cysteine hydrochloride monohydrate

概要

説明

L-システイン(塩酸塩水和物)は、さまざまな生化学的プロセスにおいて重要な役割を果たすことが知られている、天然に存在するアミノ酸誘導体です。これは、タンパク質やその他の重要な生体分子の合成に不可欠な硫黄を含むアミノ酸です。 この化合物は、抗酸化特性とタンパク質の構造と機能に不可欠なジスルフィド結合を形成する能力により、生化学研究、医薬品、および栄養補助食品として広く使用されています .

2. 製法

合成ルートと反応条件: L-システイン(塩酸塩水和物)は、いくつかの方法で合成できます。一般的な方法の1つは、L-システインと塩酸を反応させる方法です。このプロセスは、通常、L-システインを適切な溶媒に溶解し、塩酸を加えて混合物を撹拌することを含みます。 生成された生成物は、その後、結晶化または凍結乾燥技術によって単離されます .

工業生産方法: L-システイン(塩酸塩水和物)の工業生産は、通常、天然のL-システイン発酵ブロスから高純度の結晶を得るために、連続クロマトグラフィーを使用しています。 この方法は、化学反応や人工的な合成化合物を使用せずに、高い回収率と純度を実現できます .

作用機序

L-システイン(塩酸塩水和物)は、主にレドックス反応とタンパク質合成における役割を通じてその効果を発揮します。それは、細胞を酸化損傷から保護する強力な細胞内抗酸化物質であるグルタチオンの前駆体として作用します。この化合物はまた、タンパク質の構造的完全性を維持するために不可欠なジスルフィド結合の形成にも関与しています。 さらに、L-システインは、硫化水素などの代謝経路とシグナル伝達分子を調節できます .

6. 類似の化合物との比較

L-システイン(塩酸塩水和物)は、多くの場合、他の硫黄を含むアミノ酸とその誘導体と比較されます:

L-シスチン: L-システインの酸化された二量体であり、細胞培養やバイオプロセスにおける溶解度と用途が異なります.

N-アセチル-L-システイン: 安定性とバイオアベイラビリティが向上したL-システインの誘導体であり、多くの場合、去痰薬として、およびアセトアミノフェン中毒の治療に使用されています.

S-カルボキシメチル-L-システイン: 抗酸化特性と潜在的な治療用途を持つ別の誘導体.

L-システイン(塩酸塩水和物)は、その高い溶解度、生化学研究における汎用性、およびレドックス生物学とタンパク質構造の安定化における重要な役割により、独特の化合物です .

生化学分析

Biochemical Properties

L-Cysteine hydrochloride monohydrate functions as a reducing agent and a nucleophile in redox reactions . It serves as a precursor to glutathione, a potent cellular antioxidant . Its significance extends to protein structure, where it contributes to the formation of disulfide bonds that stabilize protein structures .

Cellular Effects

This compound supports cell growth and viability in cell culture applications . It is crucial for producing glutathione, a powerful antioxidant, and it may give the immune system a boost . Studies claim that this compound supplements may stimulate immune activity and lower the risk of infection .

Molecular Mechanism

This compound is involved in the formation of hydrogen sulfide that functions as a signaling molecule . It is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .

Temporal Effects in Laboratory Settings

It is known that it plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the transport of sulfur . It provides the disulfide linkage in proteins and is involved in the formation of hydrogen sulfide that functions as a signaling molecule .

Transport and Distribution

It is known that it plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity .

Subcellular Localization

It is known that it plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity .

準備方法

Synthetic Routes and Reaction Conditions: L-Cysteine (hydrochloride hydrate) can be synthesized through several methods. One common method involves the reaction of L-cysteine with hydrochloric acid. The process typically involves dissolving L-cysteine in an appropriate solvent, adding hydrochloric acid, and stirring the mixture. The resulting product is then isolated through crystallization or freeze-drying techniques .

Industrial Production Methods: Industrial production of L-cysteine (hydrochloride hydrate) often involves the use of continuous chromatography to obtain high-purity crystals from natural L-cysteine fermentation broth. This method allows for a high recovery rate and purity without the need for chemical reactions or artificial synthetic compounds .

化学反応の分析

反応の種類: L-システイン(塩酸塩水和物)は、酸化、還元、置換反応を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: L-システインは、酸化されてL-シスチンを形成する可能性があり、これはアミノ酸の二量体です。この反応は、通常、過酸化水素などの酸化剤の存在下で起こります。

還元: L-システインは還元剤として作用し、電子を供与するレドックス反応に関与します。

置換: L-システインは、特にチオール基を含む置換反応を起こし、S-カルボキシメチル-L-システインやN-アセチル-L-システインなどの誘導体を形成します

主な生成物:

L-シスチン: L-システインの酸化によって生成されます。

S-カルボキシメチル-L-システイン: チオール基を含む置換反応によって生成されます。

N-アセチル-L-システイン: 置換反応によって生成される別の誘導体.

科学的研究の応用

類似化合物との比較

L-Cysteine (hydrochloride hydrate) is often compared with other sulfur-containing amino acids and their derivatives:

N-Acetyl-L-Cysteine: A derivative of L-cysteine with enhanced stability and bioavailability, commonly used as a mucolytic agent and in the treatment of acetaminophen overdose.

S-Carboxymethyl-L-Cysteine: Another derivative used for its antioxidant properties and potential therapeutic applications.

L-Cysteine (hydrochloride hydrate) is unique due to its high solubility, versatility in biochemical research, and its critical role in redox biology and protein structure stabilization .

生物活性

L-Cysteine hydrochloride monohydrate is a vital amino acid compound that plays significant roles in various biological processes. This article explores its biological activity, safety, efficacy, and applications based on diverse research findings.

This compound is a white crystalline powder with the molecular formula and a molecular weight of 175.6 g/mol. It contains a reactive thiol group (-SH), which is crucial for its biological functions, including detoxification and antioxidant activity .

Biological Functions

1. Antioxidant Activity:

L-Cysteine is a precursor to glutathione, one of the body's most potent antioxidants. It helps maintain redox homeostasis and protects cells from oxidative stress by neutralizing free radicals .

2. Protein Synthesis:

Cysteine plays a critical role in protein synthesis due to its ability to form disulfide bonds, which stabilize protein structures. This is particularly important in the formation of keratin and other structural proteins .

3. Detoxification:

The thiol group in cysteine has a high affinity for heavy metals (e.g., mercury, lead), facilitating their detoxification from the body. This property makes it essential in various metabolic pathways, including the synthesis of taurine and sulfate .

Clinical Applications

This compound has been investigated for various clinical applications, particularly in nutritional therapy and as a pharmaceutical agent.

Nutritional Therapy

- Preterm Infants: Cysteine is considered essential for preterm infants due to their immature enzymatic pathways for cysteine synthesis. It is used in total parenteral nutrition (TPN) to meet their nutritional needs .

- Chronic Diseases: Studies have shown that L-cysteine supplementation can improve antioxidant status in patients with chronic inflammation and cardiovascular diseases .

Case Studies

- Severe Edematous Malnutrition: In children undergoing nutritional therapy, L-Cysteine helped restore glutathione levels, improving recovery outcomes .

- Corneal Scarring: Research indicates that L-Cysteine can reduce healing time after photorefractive keratectomy by promoting tissue repair mechanisms .

Safety and Efficacy

Research indicates that this compound is generally safe when used appropriately. However, it can cause skin and eye irritation but is not classified as a skin sensitizer . The no observed effect level (NOEL) has been established at 100 mg/kg body weight per day in animal studies, indicating its safety profile within recommended dosages .

Summary of Clinical Trials

A comprehensive review of clinical trials involving L-Cysteine reveals significant findings:

特性

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2/t2-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRTFXNRTXDIP-JIZZDEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52-90-4 (Parent) | |

| Record name | Cysteine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90990688 | |

| Record name | L-Cysteine, hydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Cysteine hydrochloride monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7048-04-6, 345909-32-2 | |

| Record name | L-Cysteine, hydrochloride, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7048-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, hydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteine, hydrochloride, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cysteine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT934N0X4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。